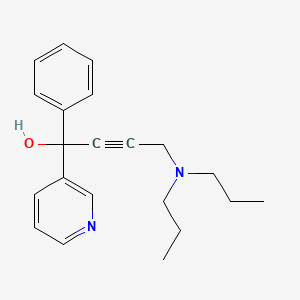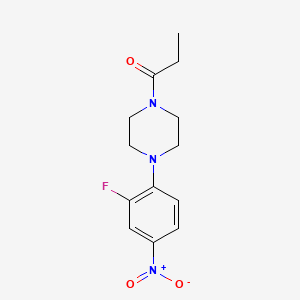![molecular formula C23H27ClN2O2 B5134215 1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5134215.png)
1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that has gained attention in the scientific community due to its potent analgesic effects. U-47700 was first synthesized in the 1970s by a pharmaceutical company in the United States. The compound has been studied extensively for its potential use as a painkiller, but its high potency and potential for abuse have raised concerns.
作用机制
1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide acts on the mu-opioid receptor in the brain, which is responsible for the regulation of pain. The compound binds to this receptor and activates it, leading to the inhibition of pain signals. 1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide is also known to have effects on other opioid receptors, including the delta and kappa receptors.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have potent analgesic effects, with a potency similar to that of morphine. The compound has also been shown to have sedative effects, and can cause respiratory depression at high doses. 1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have less potential for abuse than other opioids, but it can still lead to addiction and dependence with prolonged use.
实验室实验的优点和局限性
1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent analgesic, which makes it useful for studying pain pathways in animal models. The compound has also been shown to have less potential for abuse than other opioids, which can make it a safer choice for lab experiments. However, 1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide can also be dangerous if not used properly, and its high potency can make it difficult to control dosages.
未来方向
There are several future directions for research on 1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide. One area of interest is the potential use of the compound in the treatment of addiction to opioids. 1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have less potential for abuse than other opioids, and may be a useful alternative for individuals who are struggling with opioid addiction. Another area of interest is the development of new compounds that are similar to 1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide, but with improved safety profiles. These compounds could have similar analgesic effects, but with less potential for addiction and dependence. Overall, 1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide has the potential to be a useful tool in the study of pain pathways and the treatment of pain and addiction, but further research is needed to fully understand its potential benefits and risks.
合成方法
1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of piperidine with chloroacetyl chloride, followed by the addition of phenethylamine and phenylpropylamine. The resulting compound is then treated with acetic anhydride and sodium acetate to form 1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide.
科学研究应用
1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide has been studied extensively for its potential use as a painkiller. It has been shown to be effective in reducing pain in animal models, and has been used in clinical trials for the treatment of pain in humans. The compound has also been studied for its potential use in the treatment of addiction to opioids, as it has been shown to have less potential for abuse than other opioids such as morphine and fentanyl.
属性
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O2/c24-21-11-8-19(9-12-21)14-16-26-17-20(10-13-22(26)27)23(28)25-15-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-9,11-12,20H,4,7,10,13-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXGOFDACANDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCCC2=CC=CC=C2)CCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)
![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)
![2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5134144.png)

![N-(4-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134158.png)

![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5134167.png)


![methyl 7-cyclopropyl-3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134185.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134193.png)
![2-benzyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5134202.png)
![N-methyl-1-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5134223.png)